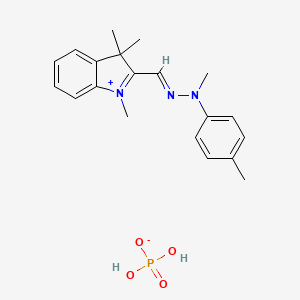

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate

Description

This compound belongs to the class of cationic indolium dyes, characterized by a 3H-indolium core substituted with a hydrazono-methyl group and a p-tolyl (4-methylphenyl) moiety. The dihydrogen phosphate counterion (H₂PO₄⁻) enhances water solubility and stability in aqueous environments, making it suitable for applications requiring ionic compatibility, such as biological staining or optoelectronic materials . Key identifiers include:

- Chemical Formula: C₂₁H₂₇N₃O₄P (calculated based on substituents and counterion).

- Structural Features: The p-tolyl group introduces steric and electronic effects, while the hydrazono linker contributes to conjugation and photophysical properties.

Properties

CAS No. |

83949-68-2 |

|---|---|

Molecular Formula |

C20H26N3O4P |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

dihydrogen phosphate;N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |

InChI |

InChI=1S/C20H24N3.H3O4P/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

HTWQLVRJCFBCPY-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,3,3-Trimethylindoline Intermediate

The starting material, 2,3,3-trimethylindoline, is typically prepared by methylation of 2,3,3-trimethylindoline using methylating agents such as dimethyl sulfate. According to patent DE2154246C2, the process involves suspending 2,3,3-trimethylindoline (85% purity) with magnesium oxide in water, followed by dropwise addition of dimethyl sulfate at controlled temperatures (60–65 °C). The reaction mixture is stirred for several hours, filtered, and the product is isolated by vacuum distillation.

| Parameter | Details |

|---|---|

| Starting material | 2,3,3-Trimethylindoline (85%) |

| Methylating agent | Dimethyl sulfate |

| Base | Magnesium oxide or sodium bicarbonate |

| Solvent | Water |

| Temperature | 60–65 °C |

| Reaction time | 3–5 hours |

| Yield | 82–85.5% theoretical yield |

| Isolation | Filtration, extraction with toluene, vacuum distillation |

This method avoids high-temperature conditions (above 150 °C) used in older processes, making it technically easier and safer to implement industrially.

Formation of the Hydrazono Methyl Substituent

The hydrazono group is introduced by reacting the indolium intermediate with a methyl(p-tolyl)hydrazone derivative. This step involves condensation of the indolium salt with methyl(p-tolyl)hydrazine or its hydrazone form under controlled conditions to form the hydrazono methyl substituent at the 2-position of the indolium ring.

While specific reaction conditions for this step are less frequently detailed in open literature, typical hydrazone formation involves:

- Mixing the indolium salt with methyl(p-tolyl)hydrazine in an appropriate solvent (e.g., ethanol or methanol)

- Mild heating or stirring at room temperature to promote condensation

- Monitoring reaction progress by TLC or spectroscopic methods

Formation of the Dihydrogen Phosphate Salt

The final step involves converting the hydrazono-substituted indolium compound into its dihydrogen phosphate salt form. This is achieved by treatment with phosphoric acid or a suitable phosphate source under controlled pH and temperature conditions to precipitate or crystallize the dihydrogen phosphate salt.

| Step | Reagents/Conditions |

|---|---|

| Salt formation | Phosphoric acid (H3PO4) |

| Solvent | Water or aqueous medium |

| Temperature | Ambient to mild heating |

| Isolation | Crystallization or precipitation |

This salt form is important for the compound’s stability and solubility properties.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Methylation of 2,3,3-trimethylindoline | 2,3,3-Trimethylindoline, dimethyl sulfate, MgO, water, 60–65 °C, 3–5 h | 82–85.5% yield; vacuum distillation isolation |

| 2 | Hydrazone formation | Indolium intermediate, methyl(p-tolyl)hydrazine, solvent (ethanol/methanol), mild heating | Condensation reaction; monitored by TLC |

| 3 | Salt formation | Phosphoric acid, aqueous medium, ambient temperature | Crystallization of dihydrogen phosphate salt |

Research Findings and Technical Notes

- The use of dimethyl sulfate as a methylating agent is preferred due to its efficiency and ability to operate at moderate temperatures, reducing side reactions and decomposition risks.

- Magnesium oxide or sodium bicarbonate serves as a base to neutralize acidic byproducts and maintain reaction pH.

- The hydrazone formation step is sensitive to solvent choice and temperature; mild conditions favor selective formation without decomposition.

- The final dihydrogen phosphate salt enhances compound stability, making it suitable for storage and further applications.

- Industrial scale synthesis benefits from the described mild conditions, avoiding high-pressure or high-temperature equipment.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Catalysts, acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Analytical Chemistry

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate has been utilized as a chemosensor for detecting various analytes. Its ability to undergo color changes in response to different ions makes it valuable for:

- Detection of Analytes : The compound has shown efficacy in detecting cyanide and fluoride ions through observable colorimetric changes. Studies have demonstrated that solutions containing this compound can transition from yellow to colorless upon interaction with specific ions, allowing for sensitive detection methods .

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with specific properties:

- Dye Applications : Due to its chromophoric properties, it can be integrated into dyes for textiles and other materials. The stability and vivid coloration make it suitable for high-performance applications .

Biological Studies

The biological implications of 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate are also significant:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in pharmaceutical applications .

- Cellular Studies : Its interaction with biological systems is being investigated to understand its potential effects on cellular processes, which could lead to advancements in drug delivery systems or therapeutic agents .

Case Study 1: Detection of Cyanide Ions

A study published in a peer-reviewed journal highlighted the use of 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate as a chemosensor for cyanide ions. The researchers observed a significant color change from yellow to colorless upon the addition of cyanide ions, indicating the compound's effectiveness as a sensing material .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against various bacterial strains. The findings suggest that it could be developed into an antimicrobial agent for medical applications .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydrazono group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Counterion Effects

The compound is closely related to derivatives with variations in substituents or counterions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Styryl-substituted analogs (e.g., 72208-34-5) exhibit extended conjugation, leading to redshifted absorption/emission spectra suitable for imaging .

Counterion Impact: Dihydrogen phosphate improves water solubility over methyl sulfate (Basic Yellow 51) or iodide (Cy3-I), facilitating use in aqueous buffers . Iodide (Cy3-I) and chloride (Cy5-Cl) counterions are preferred in organic electronics due to their compatibility with non-polar matrices .

Biological Activity

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate (CAS Number: 83949-68-2) is a complex organic compound known for its diverse biological activities. This compound features an indolium structure with a hydrazono group, which significantly contributes to its reactivity and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 403.41 g/mol. Its structure includes multiple functional groups that enhance its solubility and stability in various environments.

Antimicrobial Properties

Research indicates that 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The hydrazono moiety is particularly noteworthy for its ability to form reactive intermediates that can interact with cellular macromolecules, leading to cellular damage and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The indolium structure allows for nucleophilic substitution reactions that can modify biomolecules.

- DNA Interaction : Studies have shown that this compound can bind to DNA, potentially disrupting replication and transcription processes.

- Protein Binding : It may also interact with proteins, affecting their function and stability.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

-

Cancer Cell Line Studies :

- In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases.

Comparative Analysis

The following table summarizes key features of 1,3,3-trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate compared to similar compounds:

| Compound Name | Structure Type | Key Biological Activity | Molecular Weight |

|---|---|---|---|

| 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate | Indolium derivative | Antimicrobial, Anticancer | 403.41 g/mol |

| Hydrazone derivatives | Varies | Antimicrobial | Varies |

| Indole derivatives | Indole structure | Anticancer | Varies |

Q & A

Q. What are the recommended synthesis protocols for 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate?

Methodological Answer: Synthesis typically involves coupling hydrazone derivatives with indolium precursors under controlled conditions. For example:

- Dissolve 1,3,3-trimethyl-2-formylmethyleneindoline (analogous to ) in anhydrous tetrahydrofuran (THF) and react with methyl(p-tolyl)hydrazine in the presence of triethylamine (Et₃N) as a base.

- Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion (as in ).

- Purify the product using column chromatography and recrystallize in ethanol.

- Confirm phosphate ester formation via reaction with phosphoric acid under inert conditions, followed by ion-exchange chromatography to isolate the dihydrogen phosphate salt .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify hydrazone proton environments (δ 8–10 ppm for N=CH groups) and indolium aromatic protons. Compare with analogous indole derivatives (e.g., ).

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z ~430 for the cation) and fragmentation patterns.

- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), analyze crystal packing and hydrogen-bonding interactions (as in ’s supplementary methods).

- Elemental Analysis: Validate C, H, N, and P content to ±0.3% deviation .

Q. What solvent systems are optimal for studying its stability under varying pH conditions?

Methodological Answer:

- Acidic/Neutral Conditions: Use buffered aqueous solutions (pH 3–7) with 10% DMSO for solubility. Monitor hydrolysis via UV-Vis spectroscopy (λmax ~350 nm for indolium chromophore).

- Basic Conditions: Avoid prolonged exposure to pH >8, as phosphate esters may hydrolyze (see for analogous phosphate stability).

- Long-Term Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, analyzing purity via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazone moiety in catalytic or photochemical applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., hydrazone N-atoms) for nucleophilic/electrophilic attack.

- Reaction Pathway Simulation: Use software like Gaussian or ORCA to model tautomerization (e.g., hydrazone ⇌ azo forms) and predict intermediates in oxidation/reduction reactions.

- Photophysical Properties: Simulate UV-Vis spectra using TD-DFT to correlate experimental λmax with electronic transitions (e.g., π→π* in indolium) .

Q. What experimental strategies resolve contradictory spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR (e.g., NOESY for spatial proximity), IR (C=N stretch ~1600 cm⁻¹), and MS/MS fragmentation to confirm hydrazone connectivity.

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ groups) to simplify NMR splitting patterns.

- Dynamic NMR: Study temperature-dependent spectra to detect hindered rotation in the hydrazone group (e.g., coalescence temperature analysis) .

Q. How can Design of Experiments (DoE) optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Factor Screening: Use a Plackett-Burman design to test variables (e.g., solvent polarity, temperature, catalyst loading).

- Response Surface Methodology (RSM): Apply a central composite design to model interactions between critical factors (e.g., Et₃N concentration vs. reaction time).

- Validation: Confirm optimized conditions (e.g., 60°C, THF:EtOH 3:1, 0.5 eq. Et₃N) with triplicate runs to ensure reproducibility (as in ) .

Q. What mechanistic insights explain the compound’s behavior in radical scavenging assays?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR): Use DPPH or ABTS radicals to quantify scavenging activity. Compare rate constants (k) with Trolox standards ().

- Kinetic Isotope Effect (KIE): Replace H-atoms with deuterium at reactive sites (e.g., indolium methyl groups) to assess hydrogen-atom transfer (HAT) vs. electron transfer (ET) mechanisms.

- Computational Analysis: Map spin density distributions during radical quenching to identify active sites .

Q. How does the phosphate group influence solubility and ion-pairing in aqueous versus organic matrices?

Methodological Answer:

- Solubility Studies: Measure partition coefficients (LogP) in octanol-water systems. The dihydrogen phosphate group increases hydrophilicity (LogP ~1.5 vs. ~3.0 for non-phosphorylated analogs).

- Ion Chromatography: Quantify counterion (H₂PO₄⁻) mobility under varying pH using conductivity detection.

- Molecular Dynamics (MD): Simulate hydration shells around the phosphate group to explain solubility trends (e.g., stronger H-bonding in water vs. THF) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect byproducts (e.g., cis/trans hydrazone isomers).

- Crystallization Engineering: Optimize cooling rates and antisolvent addition (e.g., heptane in ethanol) to enhance crystal uniformity.

- Quality by Design (QbD): Define critical quality attributes (CQAs) for purity (>98%) and establish control strategies for critical process parameters (CPPs) .

Q. How can advanced separation techniques isolate trace impurities from the target compound?

Methodological Answer:

- Preparative HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve hydrazone tautomers or oxidized byproducts.

- Ion-Exchange Chromatography: Separate phosphate derivatives based on charge differences (e.g., mono- vs. di-hydrogen phosphate).

- Mass-Directed Purification: Couple LC-MS to collect fractions corresponding to specific m/z values, ensuring >99.5% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.